molecular formula C12H18O2 B057633 Ethanol, 2-thymyloxy- CAS No. 55129-21-0

Ethanol, 2-thymyloxy-

Cat. No.: B057633
CAS No.: 55129-21-0
M. Wt: 194.27 g/mol
InChI Key: CLSSBPVJCYTWNL-UHFFFAOYSA-N
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Description

Ethanol, 2-thymyloxy- is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-thymyloxy- typically involves the reaction of thymol with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, Ethanol, 2-thymyloxy- can be produced using continuous flow reactors to optimize yield and purity. The process involves the same basic reaction but is scaled up and automated to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-thymyloxy- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alkanes or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products:

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces alkanes.

    Substitution: Produces ethers or esters.

Scientific Research Applications

Ethanol, 2-thymyloxy- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antiseptic.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-thymyloxy- involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

    Ethanol: A simple alcohol with the formula C2H6O, commonly used as a solvent and in alcoholic beverages.

    Thymol: A natural monoterpenoid phenol with the formula C10H14O, known for its antiseptic properties.

Uniqueness: Ethanol, 2-thymyloxy- combines the properties of both ethanol and thymol, making it unique in its ability to act as both a solvent and an antimicrobial agent. This dual functionality makes it particularly valuable in applications where both properties are desired.

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSBPVJCYTWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203643
Record name Ethanol, 2-thymyloxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55129-21-0
Record name Ethanol, 2-thymyloxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055129210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-thymyloxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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